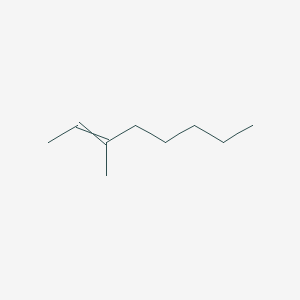
2-Octene, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octene, 3-methyl- is an organic compound classified as an alkene, which means it contains a carbon-carbon double bond. Its molecular formula is C9H18, and it is a structural isomer of other octenes. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the octene chain. Alkenes like 2-Octene, 3-methyl- are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octene, 3-methyl- can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-octanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction introduces the methyl group at the desired position on the octene chain.
Industrial Production Methods: Industrial production of 2-Octene, 3-methyl- often involves the use of catalytic processes to ensure high yields and selectivity. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation or dehydration reactions under controlled conditions.
Types of Reactions:
Oxidation: 2-Octene, 3-methyl- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane, 3-methyl-octane, using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens like bromine (Br2) or chlorine (Cl2) add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 3-Methyl-octane.
Substitution: 3-Methyl-2,3-dibromo-octane or 3-Methyl-2,3-dichloro-octane.
Scientific Research Applications
2-Octene, 3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes, such as hydratases and oxidases.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Octene, 3-methyl- in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Electrophilic Addition: In halogenation reactions, the double bond acts as a nucleophile, attacking the electrophilic halogen molecule, leading to the formation of a halonium ion intermediate, which is then attacked by a halide ion to form the dihalide product.
Oxidation: The double bond reacts with oxidizing agents to form an epoxide intermediate, which can be further hydrolyzed to form diols.
Comparison with Similar Compounds
- 2-Methyl-2-octene
- 3-Octyne, 2-methyl-
- 2-Methyl-3-octene
Comparison:
- 2-Methyl-2-octene: Similar in structure but with the double bond located at the second carbon atom, leading to different reactivity and physical properties.
- 3-Octyne, 2-methyl-: Contains a triple bond instead of a double bond, resulting in different chemical behavior and applications.
- 2-Methyl-3-octene: A stereoisomer with the same molecular formula but different spatial arrangement of atoms, affecting its reactivity and interactions with other molecules.
2-Octene, 3-methyl- stands out due to its specific placement of the double bond and methyl group, which influences its reactivity and makes it a valuable compound in various chemical processes and research applications.
Properties
CAS No. |
113426-22-5 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3-methyloct-2-ene |
InChI |
InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h5H,4,6-8H2,1-3H3 |
InChI Key |
VOKPUAYTTWEUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
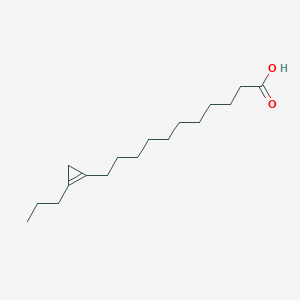
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
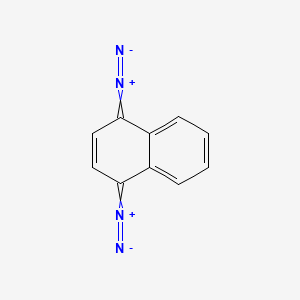

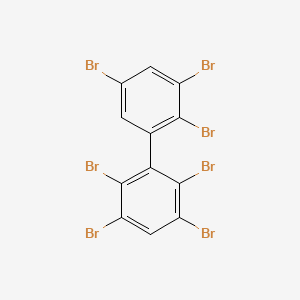
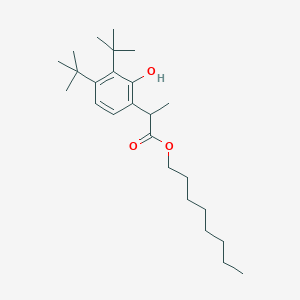

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
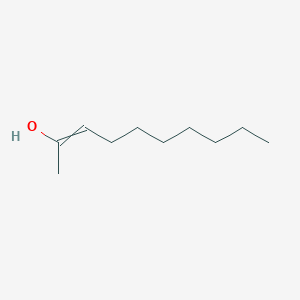

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
